N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a benzamide moiety, which is a common structural motif in medicinal chemistry. The presence of cyano and dimethyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide is the Mitogen-activated protein kinase 10 (JNK3) . This kinase is part of the MAPK family, which plays a crucial role in cellular signaling processes .
Mode of Action
The compound interacts with its target, JNK3, by binding to the ATP-binding site of the kinase . The 3-cyano substituent of the compound forms a hydrogen bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the kinase activity of JNK3, thereby modulating the downstream signaling processes .
Biochemical Pathways
The inhibition of JNK3 by this compound affects the JNK signaling pathway . This pathway is involved in various cellular processes, including inflammation, apoptosis, and cell differentiation . By inhibiting JNK3, the compound can modulate these processes.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties, as well as its half-life and clearance, are crucial factors that determine its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effect on JNK3 . By inhibiting this kinase, the compound can modulate various cellular processes, potentially leading to therapeutic effects in diseases where the JNK signaling pathway is implicated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions to form the benzothiophene ring.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Attachment of the Benzamide Moiety: The final step involves the coupling of the benzothiophene derivative with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and benzamide rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH) are frequently used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced cyano derivatives.
Substitution: Various substituted benzothiophene and benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can serve as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It is also used in the development of biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
Uniqueness
Compared to similar compounds, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide is unique due to the presence of the 3,4-dimethylbenzamide moiety, which can influence its chemical reactivity and biological activity. The specific positioning of the cyano and dimethyl groups also contributes to its distinct properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-7-8-13(9-12(11)2)17(21)20-18-15(10-19)14-5-3-4-6-16(14)22-18/h7-9H,3-6H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPCSRBBCYQHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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